molecular formula C13H13ClN4O3S B3042630 N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide CAS No. 648859-23-8

N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide

Cat. No. B3042630
CAS RN: 648859-23-8
M. Wt: 340.79 g/mol
InChI Key: TZOUXXNVQWAKEX-UHFFFAOYSA-N
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Description

N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide, commonly known as DNP or 2,4-Dinitrophenol, is a chemical compound that has been extensively studied for its scientific research applications. DNP is a yellow crystalline solid that is soluble in organic solvents and has a high melting point. It is commonly used in the field of biochemistry and physiology to study the mechanism of action and physiological effects of various compounds.

Mechanism of Action

Target of Action

It is known that similar compounds in the chloroacetamide class, such as dimethenamid, inhibit the synthesis of certain long-chain fatty acids . This suggests that the compound might interact with enzymes involved in fatty acid synthesis.

Mode of Action

Based on the structure of the compound and its similarity to other chloroacetamide herbicides, it can be inferred that it might inhibit the synthesis of long-chain fatty acids . This inhibition could occur through the compound’s interaction with its targets, leading to changes in the normal functioning of these targets.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the synthesis of long-chain fatty acids . The inhibition of these pathways could lead to a reduction in the growth of plants, as seen with other chloroacetamide herbicides . The downstream effects of this inhibition could include changes in cell membrane integrity and energy production, given the crucial role of fatty acids in these processes.

properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-8-12(18(20)21)13(17(2)16-8)22-10-6-4-3-5-9(10)15-11(19)7-14/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUXXNVQWAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide
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N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide
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N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide
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N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide
Reactant of Route 5
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N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide
Reactant of Route 6
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N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide

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